molecular formula C16H20N6O2 B2844383 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919027-39-7

7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2844383
M. Wt: 328.376
InChI Key: GGGWEMWGGXFMDY-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazines and tetrazines are special classes of heterocyclic compounds. They are building blocks and have provided a new dimension to the design of biologically important organic molecules .


Synthesis Analysis

The synthesis of similar compounds often involves azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .


Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For example, a related compound, ®-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]-triazine-6,8-dione, has a boiling point of 575.3±60.0 °C and a density of 1.43±0.1 g/cm3 .

Scientific Research Applications

Syntheses and Antitumor Activity

Novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines, which are chemically related to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, have been synthesized and examined for their biological activities. Specifically, these compounds have been actively explored for their antitumor properties, with certain derivatives showing promising activity against P388 leukemia. However, their vascular relaxing effects were found to be minimal (Ueda et al., 1987).

Synthesis and Antiviral Activity

The synthesis of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, a structure similar to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, has been investigated. These compounds exhibit moderate antiviral activity, particularly against rhinoviruses, at non-toxic dosage levels (Kim et al., 1978).

Affinity and Pharmacological Evaluation

Research has also been conducted on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which are structurally related to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. These compounds have been evaluated for their affinity and selectivity profile for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and have shown potential in displaying antidepressant- and anxiolytic-like activity (Chłoń-Rzepa et al., 2013).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

Further research has been done on triazino and triazolo[4,3-e]purine derivatives, which are similar in structure to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. These derivatives have been synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Certain compounds among these derivatives have exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer, as well as moderate anti-HIV-1 activity (Ashour et al., 2012).

Crystal Structure Analysis

Studies have also involved the synthesis and crystal structure analysis of derivatives closely related to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. These analyses contribute significantly to understanding the molecular geometry and potential reactivity of these compounds, which is crucial for their application in scientific research (Qing-min et al., 2004).

Future Directions

The development and targeted synthesis of azolo[1,2,4]triazines remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents .

properties

IUPAC Name

7-[(E)-but-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-5-7-9-20-14(23)12-13(19(4)16(20)24)17-15-21(12)10-11(3)18-22(15)8-6-2/h5-7H,2,8-10H2,1,3-4H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGWEMWGGXFMDY-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC=C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC=C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16620557

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